molecular formula C18H18N4O3S B14102330 N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide

N-{4-[(6,7-dimethoxy-2-thioxo-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide

Cat. No.: B14102330
M. Wt: 370.4 g/mol
InChI Key: OVLMRHHAPYCRQH-UHFFFAOYSA-N
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Description

N-{4-[(6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide is a complex organic compound with a unique structure that includes a quinazoline core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazoline with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

N-{4-[(6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

N-{4-[(6,7-dimethoxy-2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[(6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C18H18N4O3S/c1-10(23)19-11-4-6-12(7-5-11)20-17-13-8-15(24-2)16(25-3)9-14(13)21-18(26)22-17/h4-9H,1-3H3,(H,19,23)(H2,20,21,22,26)

InChI Key

OVLMRHHAPYCRQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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